molecular formula C25H20N2O4S B2514570 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate CAS No. 877637-52-0

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate

Cat. No.: B2514570
CAS No.: 877637-52-0
M. Wt: 444.51
InChI Key: ZLJUCUWYKOISBN-UHFFFAOYSA-N
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Description

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a pyrimidine ring, a pyranone ring, and a diphenylacetate moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: Starting from 4-methylpyrimidine, the thiomethyl group is introduced using thiolation reactions.

    Construction of the pyranone ring: The intermediate is then subjected to cyclization reactions to form the 4-oxo-4H-pyran-3-yl structure.

    Attachment of the diphenylacetate moiety: Finally, the diphenylacetate group is introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Use of catalysts: Catalysts such as acids or bases may be employed to accelerate reaction rates.

    Control of reaction conditions: Temperature, pressure, and solvent choice are optimized to ensure efficient synthesis.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The thiomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Hydroxyl derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate has several scientific research applications:

    Medicinal chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.

    Pharmaceuticals: Investigation of its pharmacological properties and potential therapeutic uses.

    Materials science: Exploration of its properties for use in advanced materials and nanotechnology.

    Biological studies: Study of its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Interaction with nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-pyran-3-yl derivatives: Compounds with similar pyranone structures.

    Pyrimidine derivatives: Compounds containing the pyrimidine ring.

    Diphenylacetate derivatives: Compounds with the diphenylacetate moiety.

Uniqueness

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,2-diphenylacetate is unique due to its combination of three distinct structural motifs, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S/c1-17-12-13-26-25(27-17)32-16-20-14-21(28)22(15-30-20)31-24(29)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,23H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJUCUWYKOISBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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